3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Overview
Description
3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves a multi-step process. One common method starts with the preparation of the triazaspirane core, followed by the introduction of the phenyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-DIMETHYLPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
- 3-(3,5-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Uniqueness
The uniqueness of 3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE lies in its specific substitution pattern and the presence of the spiro linkage. These features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-[(3-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-4-6-19(13-16)15-26-11-9-23(10-12-26)24-21(22(27)25-23)20-8-7-17(2)18(3)14-20/h4-8,13-14H,9-12,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXWHRMQKLQHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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